
1-(2-Methylquinazolin-4-yl)piperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylquinazolin-4-yl)piperidin-3-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline ring fused with a piperidine moiety, making it a unique structure with potential pharmacological properties.
準備方法
The synthesis of 1-(2-Methylquinazolin-4-yl)piperidin-3-amine typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline intermediate.
Final Assembly: The final step involves the coupling of the quinazoline and piperidine moieties under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反応の分析
1-(2-Methylquinazolin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinazoline ring to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methylquinazolin-4-yl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives, which are studied for their potential as anticancer, antiviral, and antimicrobial agents.
Biology: The compound is investigated for its ability to interact with biological targets, such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Due to its potential pharmacological properties, it is studied for its therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical structure and reactivity.
作用機序
The mechanism of action of 1-(2-Methylquinazolin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can bind to the active site of enzymes, inhibiting their activity, while the piperidine moiety can enhance the compound’s binding affinity and selectivity. This dual interaction can modulate various biological pathways, leading to therapeutic effects.
類似化合物との比較
1-(2-Methylquinazolin-4-yl)piperidin-3-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Lapatinib: A quinazoline derivative that targets both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific structure, which combines the quinazoline and piperidine moieties, potentially offering distinct pharmacological properties compared to other quinazoline derivatives.
特性
分子式 |
C14H18N4 |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
1-(2-methylquinazolin-4-yl)piperidin-3-amine |
InChI |
InChI=1S/C14H18N4/c1-10-16-13-7-3-2-6-12(13)14(17-10)18-8-4-5-11(15)9-18/h2-3,6-7,11H,4-5,8-9,15H2,1H3 |
InChIキー |
VCJHXBCQLNIPIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CCCC(C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


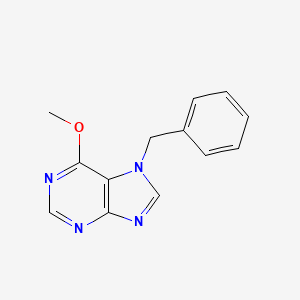
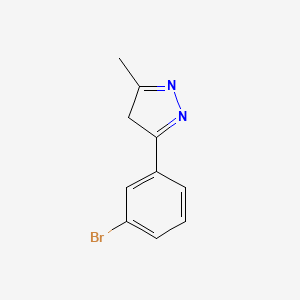
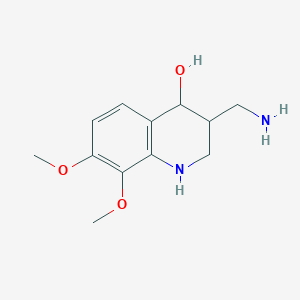


![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)
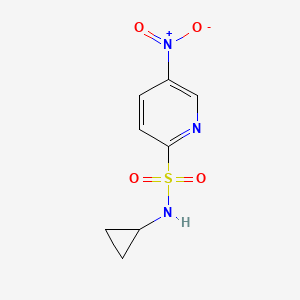

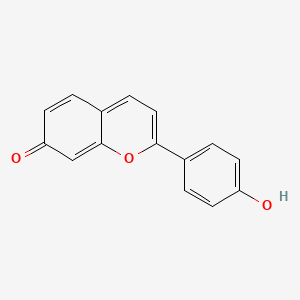
![2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)
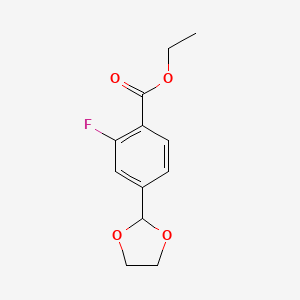
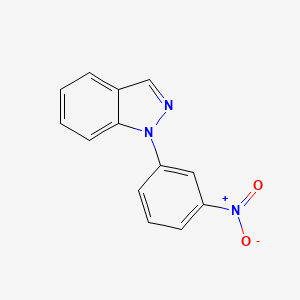
![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11871238.png)

